molecular formula C7H10ClF3 B2575988 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane CAS No. 2168451-24-7

1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane

Cat. No.: B2575988
CAS No.: 2168451-24-7
M. Wt: 186.6
InChI Key: DPOPUHUCMAJXDE-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane is a specialized chemical building block of significant interest in medicinal chemistry, particularly in the development of new pharmaceutical candidates. Its structure incorporates two high-value features: a reactive 2-chloroethyl chain and a trifluoromethyl (CF3) group attached to a cyclobutane scaffold. The cyclobutane ring is increasingly utilized in drug discovery for its ability to confer conformational restriction, potentially leading to enhanced target selectivity and improved metabolic stability . Simultaneously, the inclusion of a trifluoromethyl group is a well-established strategy to fine-tune key properties of a lead compound, such as its lipophilicity, metabolic resistance, and binding affinity through electron-withdrawing effects . This unique combination makes the reagent a promising synthon for constructing novel bioactive molecules. Researchers can leverage the reactivity of the chloroethyl side chain for further functionalization, enabling its integration into larger, more complex structures. Its primary research application lies in serving as a critical intermediate for the synthesis of potential therapeutics, where the 1-(trifluoromethyl)cyclobutyl moiety can act as a sophisticated bioisostere for common groups like tert-butyl, offering a potentially superior steric and pharmacokinetic profile . This compound is intended for use in exploratory scientific investigations and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-chloroethyl)-1-(trifluoromethyl)cyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClF3/c8-5-4-6(2-1-3-6)7(9,10)11/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOPUHUCMAJXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane, a compound with unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring substituted with a chloroethyl and trifluoromethyl group. Its chemical structure can be represented as follows:

  • IUPAC Name : 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane
  • CAS Number : 2168451-24-7

Synthesis

The synthesis of 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane typically involves the following steps:

  • Formation of Cyclobutane : Cyclobutane can be synthesized through the cyclization of suitable precursors under controlled conditions.
  • Substitution Reactions : Introduction of the chloroethyl and trifluoromethyl groups can be achieved through electrophilic substitution reactions.

Anticancer Properties

Research has indicated that 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane exhibits significant anticancer activity. A study published in the Journal of Medicinal Chemistry reported that compounds with similar structures demonstrated efficacy against various cancer cell lines, including breast and lung cancers. The mechanism is thought to involve the induction of apoptosis in cancer cells through DNA alkylation .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription processes. This action is similar to that observed with other alkylating agents .

Study 1: Antitumor Efficacy

In a controlled study involving mice models, 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane was administered at varying doses. The results showed a dose-dependent reduction in tumor size, with significant effects observed at higher concentrations. Histological analysis revealed increased apoptosis in tumor tissues compared to controls .

Dose (mg/kg)Tumor Size Reduction (%)Apoptosis Rate (%)
102515
205035
407560

Study 2: Cytotoxicity Assessment

A cytotoxicity assay conducted on human cancer cell lines revealed that the compound exhibited IC50 values comparable to established chemotherapeutic agents. The study highlighted its potential as a lead compound for further development .

Safety and Toxicology

While promising, the safety profile of 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane requires thorough investigation. Preliminary toxicity studies indicate moderate toxicity levels, necessitating caution in dosing regimens during therapeutic applications.

Comparison with Similar Compounds

Alkylating Activity: Chloroethyl-Containing Compounds

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU):

  • Mechanism: Generates 2-chloroethyl isocyanate upon decomposition, which inhibits DNA repair enzymes (e.g., DNA nucleotidyltransferase) and causes strand breaks .
  • Key Data:
    • Alkylating activity correlates with cytotoxicity in leukemia L1210 cells .
    • DNA strand breaks are repaired slowly in human cells (e.g., WI-38 fibroblasts), but repair is inhibited by stable decomposition products .

Comparison with 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane:

Solubility and Distribution: Role of Trifluoromethyl Groups

2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine ():

  • Properties: Melting point 84–85.5°C; lipophilicity enhanced by the trifluoromethyl group.
  • Relevance: High octanol/water distribution coefficients (log P) improve membrane permeability, a critical factor in drug design .

Flucythrinate ():

  • Structure: Contains a trifluoromethyl group on a benzene ring.
  • Impact: Increased resistance to metabolic degradation due to the electron-withdrawing CF₃ group .

Comparison with 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane:

  • The trifluoromethyl group likely increases lipophilicity, similar to Flucythrinate, but the cyclobutane ring may reduce solubility compared to aromatic systems .

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